molecular formula C23H13ClN4O4S B11632790 (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632790
M. Wt: 476.9 g/mol
InChI Key: MWVXALORSREPGV-KUYAPCGNSA-N
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Description

The compound (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule characterized by its unique structure, which includes a thiazolopyrimidine core, a furan ring, and various functional groups such as chloro and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of the furan ring with the thiazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Functional group modifications: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Use of catalysts: Catalysts such as palladium or copper are employed to enhance reaction efficiency.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base are common reagents.

Major Products

The major products formed from these reactions include:

    Amines: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H13ClN4O4S

Molecular Weight

476.9 g/mol

IUPAC Name

(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H13ClN4O4S/c24-18-10-14(28(30)31)6-8-16(18)20-9-7-15(32-20)11-17-21(25)27-19(13-4-2-1-3-5-13)12-33-23(27)26-22(17)29/h1-12,25H/b17-11-,25-21?

InChI Key

MWVXALORSREPGV-KUYAPCGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=N)N23

Origin of Product

United States

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